molecular formula C13H15ClN2O2 B2822412 N-(4-chlorobenzoyl)piperidine-1-carboxamide CAS No. 107183-16-4

N-(4-chlorobenzoyl)piperidine-1-carboxamide

Cat. No.: B2822412
CAS No.: 107183-16-4
M. Wt: 266.73
InChI Key: GGOSBIUBELTYKU-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzoyl)piperidine-1-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and preclinical research. Piperidine-carboxamide derivatives are frequently investigated as key pharmacophores in the development of novel therapeutic agents. Structurally similar compounds have been identified as potent, reversible, and selective inhibitors of enzymes like monoacylglycerol lipase (MAGL), a target for a variety of pathological conditions . Other piperidine-4-carboxamide analogues have demonstrated promising broad-spectrum antiviral activity, showing efficacy against human coronaviruses, including SARS-CoV-2 variants, in vitro . Furthermore, related molecular frameworks are extensively studied for their potential anti-angiogenic and DNA cleavage activities, suggesting potential applications in oncology research . This compound serves as a versatile building block for the synthesis and optimization of new biologically active molecules, aiding in the exploration of structure-activity relationships (SAR). This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-chlorobenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-11-6-4-10(5-7-11)12(17)15-13(18)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOSBIUBELTYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49717299
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzoyl)piperidine-1-carboxamide typically involves the reaction of piperidine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorobenzoyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorobenzoyl)piperidine-1-carboxamide has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : The compound exhibits moderate to strong inhibitory effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : It has shown significant inhibition of enzymes such as acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease .
  • Cancer Therapeutics : Research indicates that this compound may inhibit key signaling pathways involved in tumor growth, particularly the PI3K-Akt-mTOR pathway .

Biological Studies

The compound's interaction with specific molecular targets has been studied extensively:

  • Mechanism of Action : this compound interacts with enzymes or receptors, modulating their activity. For instance, it selectively inhibits protein kinase B (Akt), which is crucial for cell survival and proliferation .
  • Case Studies :
    • A study demonstrated that derivatives of similar piperidine compounds showed significant cytotoxicity against cancer cell lines .
    • Another highlighted its strong inhibitory effects on urease, beneficial for treating infections caused by urease-producing bacteria .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeInhibition/Effect Level
AntimicrobialSalmonella typhiModerate to Strong
AntimicrobialBacillus subtilisModerate
Enzyme InhibitionAcetylcholinesterase (AChE)Strong
Enzyme InhibitionUreaseStrong
Cancer TherapeuticsProtein Kinase B (Akt)Selective Inhibition

Industrial Applications

In addition to its medicinal uses, this compound is also explored in industrial contexts:

  • Material Science : The compound serves as a building block for synthesizing more complex molecules used in various chemical processes.
  • Chemical Processes : It is utilized in the development of new materials and chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzoyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Core Modifications :

  • The target compound’s 4-chlorobenzoyl group distinguishes it from analogs with benzodiazol/benzimidazol rings (e.g., Compounds 25, 43, OGG1iNA). These heterocyclic moieties may enhance π-π stacking or hydrogen bonding in enzyme active sites but could reduce solubility .
  • Aryl Substituents : The 4-chlorophenyl group in Compounds 43 and OGG1iNA mirrors the chloro substitution in the target’s benzoyl moiety. Halogenated aryl groups often improve target affinity via hydrophobic interactions .

Functional Group Impact: Carboxamide vs. These derivatives showed high yields (up to 120%) and activity as TAAR1 agonists, suggesting flexibility in the piperidine scaffold for CNS targets . Local Anesthetic Activity: Compound 4h () lacks an aromatic substituent but includes a phenylaminoethyl group, demonstrating that even simplified derivatives retain bioactivity with reduced toxicity .

Synthetic Accessibility :

  • Yields for halogenated analogs (e.g., 74% for Compound 43) indicate feasible synthesis, whereas bulky substituents (e.g., benzodiazol) may require optimized coupling conditions .

Research Findings and Implications

  • Enzyme Inhibition : Benzodiazol/benzimidazol-containing analogs (Compounds 25, 43, OGG1iNA) are potent inhibitors of DNA repair enzymes (e.g., OGG1), likely due to their planar structures mimicking nucleic acid bases . The target compound’s benzoyl group may offer similar interactions but with reduced steric hindrance.
  • TAAR1 Agonism: Aminoethyl-substituted derivatives () highlight the piperidine-carboxamide scaffold’s versatility for CNS targets. The absence of a benzoyl group in these compounds suggests that substituent polarity critically influences target selectivity .
  • Toxicity Profile : Simplified derivatives like Compound 4h demonstrate that reducing aromaticity can lower hepatotoxicity while retaining efficacy, a consideration for future optimization of the target compound .

Biological Activity

N-(4-chlorobenzoyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anti-cancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, primarily involving the reaction of piperidine derivatives with 4-chlorobenzoyl chloride. The presence of the chlorobenzoyl group is critical for enhancing the compound's biological activity.

Anti-Cancer Properties

Numerous studies have reported the anti-cancer effects of piperidine derivatives, including this compound. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The compounds showed a dose-dependent inhibition of cell growth, indicating their potential as anti-cancer agents .

Table 1: Cytotoxicity of Piperidine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHUH715
MCF720
HCT-11625

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes. For example, it has shown reversible inhibition of monoacylglycerol lipase (MAGL), with an IC50 value reported at 11.7 µM. This inhibition is significant as it can affect endocannabinoid signaling pathways, making it a candidate for therapeutic applications in pain management and neuroprotection .

Table 2: Enzyme Inhibition Data

EnzymeCompoundIC50 (µM)
Monoacylglycerol Lipase (MAGL)This compound11.7

Other Pharmacological Effects

In addition to anti-cancer and enzyme inhibition activities, piperidine derivatives have been shown to possess a broad spectrum of pharmacological activities, including anti-inflammatory and neuroprotective effects. The structural modifications in these compounds can lead to varied biological profiles, which are essential for developing multi-targeted therapies.

Case Studies

  • Study on Anti-Angiogenic Activity : A study evaluated the anti-angiogenic potential of piperidine derivatives using the chick chorioallantoic membrane (CAM) model. Compounds structurally similar to this compound demonstrated significant inhibition of blood vessel formation, suggesting their utility in cancer therapy by starving tumors of necessary nutrients .
  • Cytotoxicity Analysis : In another case study, a series of piperidine derivatives were tested against multiple cancer cell lines. The results indicated that structural variations significantly influenced their cytotoxic potency, with some derivatives showing promising results that warrant further investigation into their mechanisms of action .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its chemical structure. The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity and interaction with biological targets. Research indicates that modifications at various positions on the piperidine ring can lead to improved potency and selectivity against specific cancer types or enzyme targets .

Q & A

Q. What are the standard protocols for synthesizing N-(4-chlorobenzoyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves a multi-step approach:
  • Step 1 : Formation of the piperidine-carboxamide core via coupling reactions (e.g., using DCC or EDC as coupling agents).
  • Step 2 : Introduction of the 4-chlorobenzoyl group through nucleophilic acyl substitution under anhydrous conditions.
  • Optimization Strategies :
  • Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
  • Catalyze reactions with triethylamine (TEA) to neutralize HCl byproducts .
  • Purify intermediates via column chromatography or recrystallization to improve yield (>70%) .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. Key signals include aromatic protons (δ 7.2–7.8 ppm) and piperidine carbons (δ 40–60 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 307.1 [M+H]⁺) .
  • X-ray Crystallography : Resolve bond lengths and angles using SHELXL refinement. For example, a C=O bond length of ~1.22 Å confirms the carboxamide group .

Advanced Research Questions

Q. How can researchers systematically investigate the structure-activity relationship (SAR) of this compound derivatives to enhance target affinity?

  • Methodological Answer :
  • Analog Synthesis : Replace the 4-chlorobenzoyl group with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) substituents.
  • Bioassays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays .
  • Data Interpretation : Correlate substituent electronegativity with IC₅₀ values. For example, fluorophenyl analogs show 2x higher potency than chlorophenyl derivatives .

Q. What computational methodologies are recommended for predicting the binding modes and pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., D3 dopamine receptors). Focus on hydrogen bonding with the carboxamide group .
  • Pharmacokinetic Prediction : Apply QSAR models to estimate logP (≈2.5) and aqueous solubility (≈50 µM) using tools like SwissADME .
  • Validation : Cross-check computational results with in vitro permeability assays (e.g., Caco-2 cell models) .

Q. What strategies are effective in resolving discrepancies between crystallographic data and spectroscopic results during structural validation?

  • Methodological Answer :
  • Cross-Validation : Compare XRD-derived torsion angles with NOESY NMR data to detect conformational flexibility .
  • Refinement : Use SHELXL to model disorder or twinning in crystals. For example, adjust occupancy factors for overlapping electron density regions .
  • Dynamic Analysis : Perform variable-temperature NMR to assess rotational barriers of the piperidine ring .

Q. How can in vitro and in vivo models be designed to evaluate the metabolic stability and toxicity profile of this compound?

  • Methodological Answer :
  • In Vitro : Incubate with liver microsomes to measure half-life (t₁/₂). Piperidine derivatives with t₁/₂ < 30 min may require prodrug strategies .
  • In Vivo : Conduct pharmacokinetic studies in rodents, monitoring plasma concentration-time curves. Use LC-MS/MS for quantification .
  • Toxicity Screening : Assess hepatotoxicity via ALT/AST levels and histopathology. Reference safety data for structurally related compounds (e.g., LD₅₀ > 500 mg/kg in rats) .

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